4-(QUINOLIN-3-YL)BENZOIC ACID
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Overview
Description
4-(QUINOLIN-3-YL)BENZOIC ACID is an organic compound that features a quinoline ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(QUINOLIN-3-YL)BENZOIC ACID typically involves the coupling of a quinoline derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(QUINOLIN-3-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form quinolinyl-benzoic acid derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolinyl-benzoic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(QUINOLIN-3-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-(QUINOLIN-3-YL)BENZOIC ACID in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair . These interactions make it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Quinoline: A simpler structure without the benzoic acid moiety.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring attached to the quinoline.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid ring.
Uniqueness: 4-(QUINOLIN-3-YL)BENZOIC ACID stands out due to its combined structural features of both quinoline and benzoic acid, which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler counterparts.
Properties
IUPAC Name |
4-quinolin-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-7-5-11(6-8-12)14-9-13-3-1-2-4-15(13)17-10-14/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQFAJPLNIVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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